molecular formula C21H26N2O5 B13812922 1-(4-Benzoyloxycyclohexyl)-5-butylbarbituric acid CAS No. 21330-98-3

1-(4-Benzoyloxycyclohexyl)-5-butylbarbituric acid

Cat. No.: B13812922
CAS No.: 21330-98-3
M. Wt: 386.4 g/mol
InChI Key: BOCFDPNAAMHRMT-UHFFFAOYSA-N
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Description

1-(4-Benzoyloxycyclohexyl)-5-butylbarbituric acid is a synthetic organic compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for their central nervous system depressant effects. This particular compound features a unique structure that combines a benzoyloxy group, a cyclohexyl ring, and a butylbarbituric acid moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzoyloxycyclohexyl)-5-butylbarbituric acid typically involves multiple steps, starting with the preparation of the benzoyloxycyclohexyl intermediate. This intermediate is then reacted with butylbarbituric acid under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzoyloxycyclohexyl)-5-butylbarbituric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, where nucleophiles like amines or thiols replace the benzoyloxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(4-Benzoyloxycyclohexyl)-5-butylbarbituric acid has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and substitution reactions.

    Biology: Investigated for its potential effects on cellular processes and enzyme activities.

    Medicine: Explored for its sedative and hypnotic properties, as well as its potential use in treating neurological disorders.

    Industry: Utilized in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Benzoyloxycyclohexyl)-5-butylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedation and hypnosis. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes.

Comparison with Similar Compounds

Similar Compounds

    Phenobarbital: Another barbiturate with sedative properties.

    Secobarbital: Known for its hypnotic effects.

    Amobarbital: Used as a sedative and anesthetic.

Uniqueness

1-(4-Benzoyloxycyclohexyl)-5-butylbarbituric acid is unique due to its specific structural features, such as the benzoyloxy group and the cyclohexyl ring, which may confer distinct pharmacological properties compared to other barbiturates. Its unique structure allows for specific interactions with biological targets, potentially leading to different therapeutic effects and applications.

Properties

CAS No.

21330-98-3

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

[4-(5-butyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] benzoate

InChI

InChI=1S/C21H26N2O5/c1-2-3-9-17-18(24)22-21(27)23(19(17)25)15-10-12-16(13-11-15)28-20(26)14-7-5-4-6-8-14/h4-8,15-17H,2-3,9-13H2,1H3,(H,22,24,27)

InChI Key

BOCFDPNAAMHRMT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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